2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine is a synthetic compound often used in organic chemistry and biochemistry. It is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine typically involves the protection of amino acids using the Boc group. One common method involves the reaction of L-alanine and L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dioxane or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in peptide coupling reactions where the Boc group protects the amino group during the formation of peptide bonds
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate (Boc2O): Used for the initial protection of amino acids.
Bases: Sodium hydroxide, triethylamine, and potassium carbonate are commonly used bases in these reactions
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of modified peptides.
Medicine: Utilized in drug development and the synthesis of peptide-based therapeutics.
Industry: Applied in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-Homoserine
- N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tryptophan
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic and medicinal chemistry.
Properties
IUPAC Name |
3-methyl-2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJPZVUZNHOPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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